N-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine
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Overview
Description
N-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of methoxyphenyl and thiazolyl groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINE typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 5-methyl-4-phenyl-2-thiazolamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, hydroxylated compounds.
Scientific Research Applications
N-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)PROPANOHYDRAZIDE
- N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-HYDROXYUNDECANEHYDRAZIDE
Uniqueness
N-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINE stands out due to its unique combination of methoxyphenyl and thiazolyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H18N2O2S |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)methanimine |
InChI |
InChI=1S/C19H18N2O2S/c1-13-18(15-7-5-4-6-8-15)21-19(24-13)20-12-14-9-10-16(22-2)17(11-14)23-3/h4-12H,1-3H3/b20-12+ |
InChI Key |
FFNABHLCEFWDBR-UDWIEESQSA-N |
Isomeric SMILES |
CC1=C(N=C(S1)/N=C/C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(N=C(S1)N=CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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